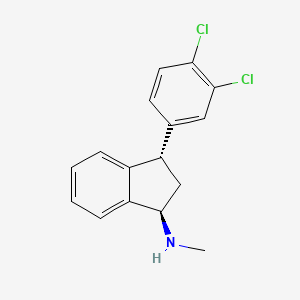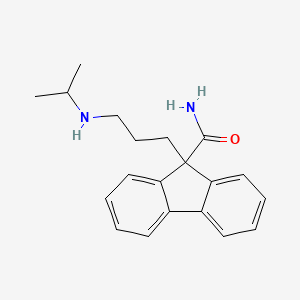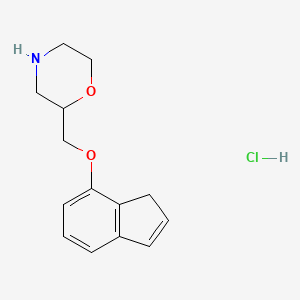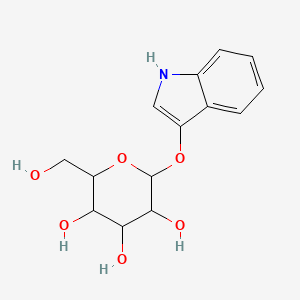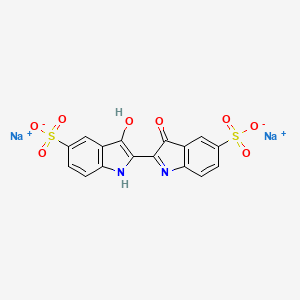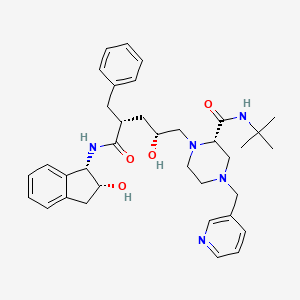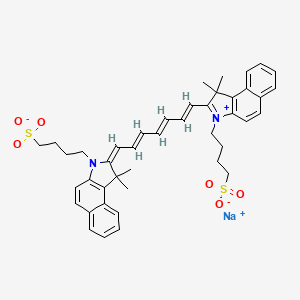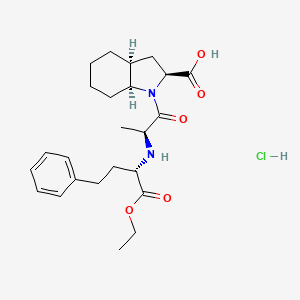
Ingenol mebutate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
インゲノールメブテートは、植物Euphorbia peplusから抽出されるジテルペンエステルであり、主に日光過多による皮膚のざらざらした鱗状の斑点である光線性角化症の局所治療に使用されます 。 インゲノールメブテートは異形成細胞のアポトーシス(プログラム細胞死)を誘導するため、効果的な治療薬となっています .
2. 製法
合成経路と反応条件: インゲノールメブテートは、Euphorbia peplusからインゲノールを抽出し、続いてメチレンブチレートでエステル化するという多段階プロセスによって合成することができます。合成経路には通常、以下が含まれます。
抽出: インゲノールは、メタノールまたはエタノールなどの溶媒を使用して植物の樹液から抽出されます。
精製: 粗抽出物は、クロマトグラフィー技術を使用して精製されます。
工業生産方法: インゲノールメブテートの工業生産は、同様のステップをより大規模に行います。このプロセスには以下が含まれます。
栽培: .の大規模栽培。
抽出と精製: 工業規模の抽出と精製方法を使用します。
作用機序
インゲノールメブテートは、二重のメカニズムで作用します。
アポトーシスの誘導: 異形成細胞で急速に壊死を誘導し、細胞死を引き起こします。
分子標的と経路:
プロテインキナーゼC(PKC): インゲノールメブテートは、PKC-α、PKC-β、PKC-γ、PKC-δ、PKC-εを含むPKCのさまざまなアイソフォームを活性化します.
アポトーシス経路: 内部経路と外部経路の両方を通じてアポトーシスを誘発します.
生化学分析
Biochemical Properties
Ingenol mebutate is a selective small molecule activator of protein kinase C (PKC) extracted from the plant Euphorbia peplus . It interacts with PKC, leading to the activation of the Ras/Raf/MAPK and p38 pathways, and the inhibition of AKT/PKB . It also downregulates the expression and activity of PKC-alpha .
Cellular Effects
This compound has been shown to have various effects on cells. It induces rapid cellular necrosis and a neutrophil-mediated form of antibody-dependent cellular cytotoxicity (ADCC) . It also has potent anti-leukemic effects, inducing apoptosis in myeloid leukemia cell lines and primary AML cells at nanomolar concentrations .
Molecular Mechanism
It is presumed to involve primary necrosis followed by neutrophil-mediated inflammation and antibody-dependent cell death of residual disease cells . Additionally, this compound has been shown to be an effective activator of PKC-delta and PKC-delta translocation into nucleus and membranes .
Temporal Effects in Laboratory Settings
It has been observed that this compound destroys epidermal cells within hours and induces production of antibodies .
Metabolic Pathways
This compound undergoes various metabolic pathways in the body. Hydroxylation, oxygenation, sulfonation, and glucuronidation were identified as the predominant metabolic pathways of this compound in rat .
Transport and Distribution
This compound is transported via P-glycoprotein, through the epidermis to the subcutis, with no detectable systemic absorption .
準備方法
Synthetic Routes and Reaction Conditions: Ingenol mebutate can be synthesized through a multi-step process involving the extraction of ingenol from Euphorbia peplus followed by esterification with methylene butanoate. The synthetic route typically involves:
Extraction: Ingenol is extracted from the plant sap using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques.
Esterification: Ingenol is reacted with methylene butanoate under acidic conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Cultivation: Large-scale cultivation of .
Extraction and Purification: Using industrial-scale extraction and purification methods.
Chemical Synthesis: Large-scale esterification reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
反応の種類: インゲノールメブテートは、以下を含むさまざまな化学反応を起こします。
酸化: インゲノールメブテートは酸化されてさまざまな誘導体を生成できます。
還元: 還元反応はエステル基を修飾できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの試薬を使用します。
主な生成物:
酸化生成物: インゲノールメブテートのさまざまな酸化誘導体。
還元生成物: エステル基が修飾されたインゲノールメブテートの還元型。
置換生成物: エステル基が置換されたインゲノール誘導体.
4. 科学研究への応用
インゲノールメブテートは、科学研究において幅広い用途を持っています。
化学: ジテルペンエステルとその反応を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達とアポトーシスにおける役割について調査されています。
科学的研究の応用
Ingenol mebutate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying diterpene esters and their reactions.
Biology: Investigated for its role in cell signaling and apoptosis.
Medicine: Primarily used in dermatology for treating actinic keratosis.
Industry: Used in the development of new therapeutic agents and skincare products.
類似化合物との比較
インゲノールメブテートは、二重の作用機序と光線性角化症の治療における有効性により、ジテルペンエステルの中でユニークです。類似の化合物には以下があります。
インゲノール: インゲノールメブテートの基となる親化合物。
ホルボールエステル: PKCを活性化する別のジテルペンエステル類ですが、生物学的効果は異なります。
イミキモド: 免疫調節を介して作用する光線性角化症に使用される局所薬ですが、インゲノールメブテートのようにアポトーシスを誘導しません。
インゲノールメブテートは、その迅速な作用と二重のメカニズムにより、研究と臨床の両方において貴重な化合物です。
特性
CAS番号 |
75567-37-2 |
|---|---|
分子式 |
C25H34O6 |
分子量 |
430.5 g/mol |
IUPAC名 |
[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O6/c1-7-12(2)22(29)31-21-13(3)10-24-14(4)8-17-18(23(17,5)6)16(20(24)28)9-15(11-26)19(27)25(21,24)30/h7,9-10,14,16-19,21,26-27,30H,8,11H2,1-6H3/b12-7+/t14-,16-,17-,18+,19-,21+,24+,25+/m1/s1 |
InChIキー |
VDJHFHXMUKFKET-RIQGJYSHSA-N |
SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |
異性体SMILES |
C/C=C(\C)/C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)CO)O)O)C |
正規SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)CO)O)O)C |
外観 |
Solid powder |
Color/Form |
White to pale yellow crystalline powder |
Key on ui other cas no. |
75567-37-2 |
ピクトグラム |
Corrosive; Acute Toxic; Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
Stable under recommended storage conditions. |
溶解性 |
In water, 4.299 mg/L at 25 °C (est) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-ingenol angelate 3-ingenyl angelate ingenol mebutate PEP 005 PEP-005 PEP005 picato |
蒸気圧 |
3.17X10-15 mm Hg at 25 °C (est) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


